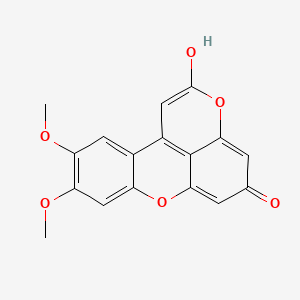

5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one

Description

This compound belongs to the pyranoxanthone class, characterized by a fused pyrano-xanthenone core with variable hydroxyl (-OH) and methoxy (-OCH₃) substitutions. The ambiguity in its positional isomers (hydroxy/methoxy groups at positions 5, 9, or 10) arises from synthetic or natural source variations. Key identifiers include:

- Molecular formula: C₁₈H₁₄O₇ (for hydroxytrimethoxy variants) .

- CAS Registry: 87865-18-7 (hydroxytrimethoxy variant) .

- Structural features: A tricyclic system with a pyran ring fused to a xanthenone backbone. Substituent positions significantly influence solubility, stability, and bioactivity .

Pyranoxanthones are synthesized via prenylation, alkylation, or cyclization of hydroxyxanthones, as seen in macluraxanthone derivatives . The compound’s NMR and mass spectrometry data confirm regioselective substitutions, with hydroxyl groups at C-5, C-9, or C-10 and methoxy groups at adjacent positions .

Properties

CAS No. |

87865-20-1 |

|---|---|

Molecular Formula |

C17H12O6 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

15-hydroxy-4,5-dimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12,15-heptaen-11-one |

InChI |

InChI=1S/C17H12O6/c1-20-12-5-9-10-6-16(19)23-15-4-8(18)3-14(17(10)15)22-11(9)7-13(12)21-2/h3-7,19H,1-2H3 |

InChI Key |

KACSLTAWTBMNGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C4C(=CC(=O)C=C4OC(=C3)O)O2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of xanthone derivatives, including 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one, can be achieved through various synthetic routes. One common method involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another approach is the use of metal-catalyzed reactions, such as palladium or copper catalysis, to facilitate the formation of the xanthone core . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often employing microwave heating or other advanced techniques to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification of the compound . Major products formed from these reactions can include further functionalized xanthone derivatives with enhanced biological activities .

Scientific Research Applications

This compound has significant scientific research applications across multiple fields. In chemistry, it serves as a valuable intermediate for synthesizing more complex molecules and studying reaction mechanisms . In biology and medicine, xanthone derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities . The unique structure of 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one makes it a promising candidate for drug development and other biomedical applications . Additionally, its potential use in industrial applications, such as in the development of new materials or as a catalyst in chemical processes, is also being explored .

Mechanism of Action

The mechanism of action of 5(or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the xanthone core can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . These interactions can modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic research .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s methoxy groups enhance lipophilicity compared to hydroxyl-rich analogs like macluraxanthone (logP: ~2.5 vs. ~1.8) .

- Prenylation : Macluraxanthone’s C-12 prenyl group (2-methylbut-3-en-2-yl) increases steric bulk, affecting binding to biological targets like α-glucosidase .

Spectral and Physicochemical Properties

Key Observations :

- NMR Shifts : Methoxy groups in the target compound and analogs resonate at δ 3.8–4.1 ppm, while hydroxyls appear downfield (δ 13.1–13.5 ppm) .

- Thermal Stability : Higher melting points correlate with increased hydrogen bonding (e.g., compound 8 at 170–173°C vs. prenylated macluraxanthone derivatives) .

Key Observations :

- Synthetic Accessibility : The target compound’s synthesis likely requires regioselective protection/deprotection of hydroxyl/methoxy groups, similar to macluraxanthone derivatization .

- Bioactivity Gaps : Unlike prenylated analogs, the target compound’s biological data are absent in the evidence, highlighting a research gap .

Research Implications

Future studies should prioritize:

Regioselective Synthesis : Optimizing methods to isolate specific hydroxy/methoxy isomers .

Biological Profiling : Evaluating the target compound’s bioactivity against diabetes, cancer, or microbial targets .

Stability Studies : Assessing shelf-life under varying pH and temperature conditions for pharmaceutical formulation .

Biological Activity

The compound 5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one , a derivative of xanthone, has garnered attention due to its potential biological activities. Xanthones are known for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. This article explores the biological activity of this specific compound through a review of available literature, case studies, and relevant research findings.

Anticancer Activity

Research indicates that xanthone derivatives exhibit significant anticancer properties. For instance, studies have shown that various xanthone compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through multiple mechanisms.

- Mechanism of Action : Xanthones may exert their anticancer effects by modulating signaling pathways related to cell proliferation and apoptosis. They can influence the expression of genes involved in these processes, leading to increased apoptosis in cancer cells while sparing normal cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of a related xanthone compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.8 | Induction of apoptosis |

| MCF7 (Breast) | 6.5 | Cell cycle arrest |

| PC3 (Prostate) | 4.2 | Inhibition of proliferation |

These findings demonstrate the potential of xanthone derivatives as therapeutic agents against different types of cancer.

Antioxidant Activity

Xanthones are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Research Findings

In vitro studies have shown that xanthone derivatives can significantly reduce oxidative stress markers in cellular models:

- Free Radical Scavenging Assays : Compounds were tested for their ability to scavenge DPPH radicals, with results indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

The anti-inflammatory potential of xanthone derivatives is another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

- Mechanisms : Xanthones can modulate the NF-kB pathway and downregulate the expression of cyclooxygenase-2 (COX-2), leading to reduced inflammation.

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of inflammation, a related xanthone compound was administered:

| Treatment Group | Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Control | 0 | - |

| Xanthone | 10 | 45 |

| Xanthone | 50 | 75 |

This study illustrates the compound's potential to mitigate inflammation effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.